molecular formula C8H10N2O2S B1419461 2,3-dihydro-1H-indole-6-sulfonamide CAS No. 3074-25-7

2,3-dihydro-1H-indole-6-sulfonamide

Cat. No. B1419461
CAS RN: 3074-25-7
M. Wt: 198.24 g/mol
InChI Key: AUFPJJBLZNNTNR-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indole-6-sulfonamide is a compound that belongs to the class of organic compounds known as indoles . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . It is produced by a variety of techniques .


Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives often starts with 1H-indole-2-carboxylic acid . The structure of all synthesized sulfonamide-based indole derivatives can be confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indole-6-sulfonamide can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Scientific Research Applications

Carbonic Anhydrase Inhibition

  • Carbonic Anhydrase Inhibitors

    2,3-Dihydro-1H-indole-6-sulfonamide derivatives have been studied as inhibitors of carbonic anhydrase isoforms. These derivatives show potential in inhibiting both α- and β-carbonic anhydrases from various species, making them potential candidates for clinical applications where strong inhibition is required (Güzel et al., 2010).

  • Inhibition of Mycobacterial Carbonic Anhydrases

    The sulfonamide derivatives show promising inhibitory activity against mycobacterial carbonic anhydrases, which could be beneficial for developing antimycobacterial agents with an alternative mechanism of action (Güzel et al., 2009).

Antimitotic and Anticancer Properties

  • Antimitotic Activities: Certain indole sulfonamides, including 2,3-dihydro-1H-indole-6-sulfonamide derivatives, have shown antitumor activities by inhibiting microtubule assembly dynamics, making them potential agents in cancer treatment (Mohan et al., 2006).

Synthesis and Structural Studies

  • Synthesis of Derivatives

    Research has been conducted on synthesizing new derivatives of 2,3-dihydro-1H-indole-6-sulfonamide for potential biological applications, exploring reactions based on redox potential and steric factors (Avdeenko et al., 2020).

  • Cascade Annulation Processes

    Studies on the cascade annulation of diarylalkyne sulfonamides have been done to form biologically significant compounds such as 5,10-dihydroindolo[3,2-b]indoles (Yu et al., 2016).

  • Conformational Analysis

    Research includes an in-depth comparison of the solution and solid-state conformations of hexahydropyrrolo[2,3-b]indoles, closely related to the indole sulfonamides, which helps understand the chemistry of such compounds (Crich et al., 1995).

Biochemical and Molecular Applications

  • Cancer Detection Using Optical Imaging: The development of water-soluble 2,3-dihydro-1H-indole-6-sulfonamide derivatives for cancer detection showcases the potential use in developing molecular-based beacons for cancer detection through optical imaging (Pham et al., 2005).

Future Directions

The future directions for 2,3-dihydro-1H-indole-6-sulfonamide could involve the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This could potentially lead to new treatments for a variety of conditions given the wide range of biological activities exhibited by indole derivatives .

properties

IUPAC Name

2,3-dihydro-1H-indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFPJJBLZNNTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indole-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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